GS-5829, also known as Alobresib, is a selective inhibitor of bromodomain and extraterminal domain proteins, particularly targeting bromodomain-containing protein 4. This compound has garnered attention for its potential therapeutic applications in various cancers, especially metastatic castration-resistant prostate cancer. GS-5829 functions by disrupting the interaction between bromodomain proteins and acetylated lysine residues on histones, thereby influencing gene expression related to tumor growth and survival.
GS-5829 was developed by Gilead Sciences and is currently undergoing clinical trials to evaluate its efficacy and safety in treating different types of cancer, including solid tumors and lymphomas. The compound is part of a broader class of drugs known as bromodomain inhibitors, which are being explored for their ability to modulate epigenetic processes involved in cancer progression.
GS-5829 falls under the category of bromodomain inhibitors, specifically targeting the bromodomain and extraterminal domain family of proteins. These proteins play a crucial role in recognizing acetylated lysines on histones, which are key modifications that regulate chromatin structure and gene transcription.
The synthesis of GS-5829 involves multi-step organic reactions that focus on constructing its complex molecular structure. Although specific proprietary methods are not publicly disclosed, the general approach includes:
The synthesis requires careful control of reaction conditions (temperature, solvent choice) and purification methods to achieve the desired purity and yield. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of GS-5829.
GS-5829 is characterized by a unique molecular structure that enables its specific interaction with bromodomains. The compound features a hydrophobic core that mimics acetylated lysine residues, allowing it to effectively compete for binding sites on target proteins.
The molecular formula of GS-5829 is CHNO, with a molecular weight of approximately 358.4 g/mol. Its structural representation reveals functional groups that facilitate its binding affinity and specificity towards bromodomain targets.
GS-5829 primarily engages in competitive inhibition reactions with bromodomain-containing proteins. This involves:
The binding kinetics and thermodynamics of GS-5829 with its targets can be studied using surface plasmon resonance or isothermal titration calorimetry to determine affinity constants and binding mechanisms.
The mechanism by which GS-5829 exerts its effects involves:
Clinical studies have shown that GS-5829 can lead to significant changes in biomarkers associated with cancer progression, suggesting effective modulation of target pathways.
GS-5829 is described as a white to off-white solid at room temperature. It has moderate solubility in organic solvents but limited solubility in water, which affects its formulation for clinical use.
Key chemical properties include:
Relevant data from pharmacokinetic studies indicate that GS-5829 exhibits variable absorption rates among patients, highlighting the need for personalized dosing strategies.
GS-5829 is primarily investigated for its potential applications in oncology:
GS-5829 (Alobresib) is a small-molecule inhibitor that selectively targets the bromodomain and extra-terminal (BET) family proteins (BRD2, BRD3, BRD4, BRDT). It competitively binds to the acetyl-lysine recognition pockets in the tandem bromodomains (BD1 and BD2), displacing BET proteins from acetylated histones. The inhibitor exhibits high affinity for both BD1 and BD2 domains, with binding mediated through conserved asparagine residues (e.g., Asn140 in BRD4-BD1) that form hydrogen bonds with the acetyl group of lysine residues on histones H3 and H4 [6] [8]. This disruption prevents BET proteins from "reading" epigenetic marks, thereby halting the assembly of transcriptional complexes.
Table 1: Binding Affinity (Kd) of GS-5829 to BET Bromodomains
Bromodomain | Kd (nM) |
---|---|
BRD4-BD1 | 12.4 |
BRD4-BD2 | 9.8 |
BRD2-BD1 | 18.2 |
BRDT-BD1 | 14.7 |
By occupying the acetyl-lysine binding site, GS-5829 induces conformational changes that impair BET protein interactions with transcriptional coactivators. Specifically, it disrupts BRD4’s ability to recruit the positive transcription elongation factor b (P-TEFb) and release paused RNA polymerase II (Pol II) at gene promoters [6]. This is achieved through steric hindrance of the ET (extraterminal) domain, which normally facilitates protein-protein interactions with mediators of transcriptional activation. The inhibitor’s biplanar chemical structure—featuring dihydroquinazolone rings—optimizes hydrophobic contacts within the bromodomain cavity, enhancing its displacement efficacy [5] [8].
GS-5829 potently suppresses oncogenic MYC transcription by dismantling super-enhancer complexes. BET proteins, particularly BRD4, stabilize super-enhancers upstream of MYC; GS-5829 binding reduces BRD4 occupancy at these loci by >70%, leading to rapid MYC downregulation (IC₅₀: 27–31 nM in cancer cell lines) [1] [5] [8]. This is accompanied by depletion of MYC target genes (CDK6, BCL2) and subsequent cell-cycle arrest. In uterine serous carcinoma (USC) models, GS-5829 decreased phosphorylated c-Myc levels and induced caspase-dependent apoptosis, validating its efficacy against MYC-driven malignancies [5] [8].
Fig 1: MYC Regulation by GS-5829BET Recruitment → MYC Enhancer Activation → MYC Transcription
GS-5829 InterventionBET Displacement → Enhancer Inactivation → MYC Silencing
GS-5829 attenuates NF-κB signaling by blocking BRD4-mediated transcription of NF-κB subunits (RELA, RELB) and coactivators (BIRC3). In chronic lymphocytic leukemia (CLL) cells, treatment with 400 nM GS-5829 reduced phosphorylated IκBα—a marker of NF-κB activation—and suppressed downstream anti-apoptotic genes (BCL-XL) [1] [8]. This dual inhibition of MYC and NF-κB pathways shifts the balance toward pro-apoptotic signaling, evidenced by increased BIM/BCL-XL ratios and intrinsic apoptosis activation [1] [6].
In metastatic castration-resistant prostate cancer (mCRPC), GS-5829 directly suppresses androgen receptor splice variant 7 (AR-V7), a ligand-independent transcription factor driving resistance to antiandrogens. AR-V7 lacks the ligand-binding domain (LBD), rendering it insensitive to enzalutamide or abiraterone. GS-5829 inhibits BRD4-mediated recruitment of RNA Pol II to the AR-V7 promoter, reducing AR-V7 mRNA and protein levels by >50% in preclinical models [4] [7]. This occurs independently of full-length AR (AR-FL), confirming its potential in AR-V7-driven resistance.
Table 2: GS-5829 Impact on AR-V7 in mCRPC Models
Model Type | AR-V7 Reduction | PSA Decline | Key Mechanisms |
---|---|---|---|
CTC-derived (ex vivo) | 62% | 48% | RNA Pol II displacement |
Xenograft (in vivo) | 58% | 51% * | BRD4 dissociation from enhancer |
GS-5829 synergizes with enzalutamide (CI <0.8) by concurrently targeting AR-FL and AR-V7. While enzalutamide inhibits AR-FL nuclear translocation and DNA binding, GS-5829 epigenetically silences AR-V7 transcription and destabilizes its protein [2] [7]. This dual approach overcomes compensatory AR-V7 upregulation observed during enzalutamide monotherapy. In Phase Ib trials (NCT02607228), GS-5829 combined with enzalutamide achieved a 25% non-progression rate at 24 weeks in heavily pretreated mCRPC patients, though limited by pharmacokinetic variability [2] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7